Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid
Description
Historical Context and Development
The development of pyrazolo[1,5-a]pyrimidine-based compounds traces its origins to fundamental advances in heterocyclic chemistry and the growing understanding of protein kinase biology in drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following extensive research into adenosine triphosphate competitive inhibitors and their potential therapeutic applications. Early investigations into this chemical framework revealed its exceptional ability to mimic natural nucleotide structures while providing enhanced stability and selectivity compared to traditional purine-based inhibitors.
The historical significance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry became apparent through systematic exploration of their structure-activity relationships and biological profiles. Researchers recognized that these fused heterocyclic systems could serve as effective isosteres for adenine rings, enabling the development of compounds capable of interacting with kinase active sites through hinge region binding contacts. This discovery represented a pivotal moment in kinase inhibitor design, as it provided a robust chemical foundation for developing selective and potent therapeutic agents.
The specific development of pyrazolo[1,5-a]pyrimidin-3-amine derivatives gained momentum as researchers identified the critical importance of amino substitution at position 3 for biological activity. Studies demonstrated that compounds bearing amino groups at this position exhibited enhanced binding affinity and selectivity for various protein targets, particularly kinases involved in cancer progression and cellular signaling pathways. The systematic exploration of these structure-activity relationships led to the identification of numerous lead compounds with promising therapeutic potential.
The evolution of this compound as a research tool and building block represents a convergence of synthetic methodology advances and biological target validation. The trifluoroacetic acid salt formulation emerged as a preferred form due to its superior stability, solubility, and handling characteristics compared to free base forms. This development facilitated broader adoption of the compound in research laboratories and enabled more sophisticated studies of its biological properties and synthetic applications.
Recent advances in protein degradation research have further elevated the historical importance of pyrazolo[1,5-a]pyrimidin-3-amine derivatives. The recognition that these compounds could serve as building blocks for proteolysis targeting chimeras and other protein degradation strategies marked a significant expansion of their therapeutic potential beyond traditional enzyme inhibition approaches. This historical progression from simple kinase inhibitors to complex protein degradation modulators illustrates the continued evolution and expanding utility of the pyrazolo[1,5-a]pyrimidine chemical framework.
Significance as a Protein Degrader Building Block
The designation of this compound as a protein degrader building block represents a significant advancement in targeted protein degradation technology and drug discovery methodologies. Protein degrader building blocks constitute specialized chemical entities designed to facilitate the construction of bifunctional molecules capable of inducing selective protein degradation through the ubiquitin-proteasome system. The pyrazolo[1,5-a]pyrimidine scaffold provides an ideal framework for these applications due to its well-characterized binding properties and established synthetic versatility.
Targeted protein degradation represents a revolutionary approach in modern drug discovery that differs fundamentally from traditional enzyme inhibition strategies. Rather than simply blocking protein function through competitive or allosteric inhibition, protein degraders facilitate the complete elimination of target proteins from cellular environments through recruitment of the cell's natural degradation machinery. The pyrazolo[1,5-a]pyrimidin-3-amine component serves as a crucial ligand element that can bind to proteins of interest while maintaining the structural characteristics necessary for subsequent conjugation to degradation-inducing moieties.
The chemical properties of this compound make it particularly well-suited for protein degrader applications. The amino group at position 3 provides a reactive site for chemical conjugation while preserving the core binding interactions essential for target protein recognition. The trifluoroacetic acid salt formulation enhances solubility and stability, facilitating the synthetic transformations required to construct complex proteolysis targeting chimera molecules and related protein degradation systems.
Research applications of protein degrader building blocks based on pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated remarkable success in addressing previously undruggable protein targets. The ability to degrade rather than merely inhibit target proteins provides access to therapeutic interventions for proteins lacking suitable binding pockets for traditional small molecule inhibitors. This capability has particular significance for treating cancers and other diseases characterized by overexpression or aberrant function of specific proteins that resist conventional therapeutic approaches.
The systematic development of protein degrader libraries utilizing pyrazolo[1,5-a]pyrimidin-3-amine building blocks enables high-throughput screening approaches for identifying optimal degradation conditions and target selectivity profiles. The modular nature of these systems allows researchers to systematically vary linker lengths, compositions, and conjugation sites while maintaining consistent target binding characteristics. This systematic approach has proven invaluable for optimizing degradation efficiency and minimizing off-target effects in complex biological systems.
Pyrazolo[1,5-a]pyrimidine as a Privileged Scaffold in Research
The recognition of pyrazolo[1,5-a]pyrimidine as a privileged scaffold in medicinal chemistry research stems from its exceptional versatility and consistent biological activity across diverse therapeutic targets. Privileged scaffolds represent molecular frameworks that demonstrate broad utility in drug discovery programs, exhibiting favorable binding characteristics with multiple protein families while maintaining excellent synthetic accessibility and pharmacological properties. The pyrazolo[1,5-a]pyrimidine system exemplifies these characteristics through its proven track record in kinase inhibitor development, anticancer research, and emerging applications in protein degradation technologies.
The structural features that establish pyrazolo[1,5-a]pyrimidine as a privileged scaffold include its rigid planar geometry, optimal hydrogen bonding capabilities, and electronic properties that favor interactions with protein active sites. The fused ring system provides a stable framework that can accommodate diverse substitution patterns while maintaining core binding interactions essential for biological activity. The presence of multiple nitrogen atoms within the heterocyclic framework enables formation of critical hydrogen bonds with amino acid residues in protein binding sites, particularly the hinge regions of kinase active sites.
Comprehensive structure-activity relationship studies have demonstrated the remarkable adaptability of the pyrazolo[1,5-a]pyrimidine scaffold to various biological targets. Research has shown that strategic modifications at different positions of the ring system can modulate selectivity profiles, binding affinity, and pharmacokinetic properties without compromising fundamental biological activity. This flexibility has enabled the development of highly selective inhibitors for specific kinase families, including cyclin-dependent kinases, epidermal growth factor receptors, and vascular endothelial growth factor receptors.
The privileged nature of pyrazolo[1,5-a]pyrimidines is further evidenced by their successful progression through clinical development programs and regulatory approval for therapeutic applications. Multiple compounds based on this scaffold have reached clinical trials for various cancer indications, with some achieving market approval as targeted therapies. The consistent success of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings validates the scaffold's potential for addressing complex medical needs and demonstrates its value as a foundation for drug discovery programs.
Recent advances in synthetic methodology have further enhanced the attractiveness of pyrazolo[1,5-a]pyrimidines as privileged scaffolds for research applications. The development of efficient microwave-assisted synthesis procedures, copper-catalyzed coupling reactions, and green chemistry approaches has streamlined the preparation of diverse derivative libraries. These synthetic improvements have reduced synthesis times, improved yields, and enabled access to previously challenging structural modifications, expanding the scope of structure-activity relationship studies and biological evaluations.
| Key Characteristics of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold |
|---|
| Structural Features |
| Rigid planar heterocyclic framework |
| Multiple nitrogen atoms for hydrogen bonding |
| Excellent synthetic accessibility |
| Biological Properties |
| Kinase hinge region binding capability |
| Broad target selectivity options |
| Proven clinical efficacy |
| Research Applications |
| Protein kinase inhibitor development |
| Anticancer agent design |
| Protein degrader building blocks |
Chemical Relationship Between Pyrazolo[1,5-a]pyrimidin-3-amine and Trifluoroacetic Acid
The chemical relationship between pyrazolo[1,5-a]pyrimidin-3-amine and trifluoroacetic acid in the salt formation represents a sophisticated example of acid-base chemistry applied to enhance the practical utility of biologically active compounds. The interaction occurs through protonation of the basic amino group at position 3 of the pyrazolo[1,5-a]pyrimidine ring system by the strong trifluoroacetic acid, resulting in the formation of a stable ionic salt with the molecular formula C8H7F3N4O2. This acid-base interaction fundamentally alters the physical and chemical properties of the parent amine compound while preserving its essential biological activity characteristics.
The pyrazolo[1,5-a]pyrimidin-3-amine component possesses multiple basic nitrogen atoms within its heterocyclic framework, with the primary amino group at position 3 serving as the most basic site due to its sp3 hybridization and lone pair availability. The compound also contains additional nitrogen atoms within the fused ring system that contribute to the overall electronic properties but are less accessible for protonation due to their incorporation into the aromatic framework. The selective protonation at the 3-amino position by trifluoroacetic acid demonstrates the preferential basicity of this functional group relative to the ring nitrogen atoms.
Trifluoroacetic acid functions as an exceptionally strong organic acid with a pKa value significantly lower than conventional carboxylic acids, enabling complete protonation of even weakly basic amines under standard conditions. The presence of three fluorine atoms adjacent to the carboxylic acid group dramatically increases the acidity through strong electron-withdrawing effects, stabilizing the conjugate base and driving the protonation equilibrium toward salt formation. This strong acid character ensures quantitative salt formation with pyrazolo[1,5-a]pyrimidin-3-amine under typical synthetic and storage conditions.
The resulting salt formation produces several advantageous modifications to the physical and chemical properties of the parent amine compound. The ionic nature of the salt significantly enhances water solubility compared to the free base form, facilitating dissolution in polar solvents commonly used in biological assays and synthetic procedures. The salt formation also improves crystalline properties and storage stability, reducing the tendency for oxidation or degradation that can affect free amine compounds under ambient conditions.
The chemical stability of the this compound salt reflects the strong ionic interactions between the protonated amine and trifluoroacetate counterion. The salt maintains its integrity under normal laboratory conditions while remaining readily convertible to the free base form through treatment with suitable bases when required for specific synthetic or biological applications. This reversible nature of the salt formation provides flexibility in experimental design while maintaining the benefits of enhanced stability and solubility in the salt form.
| Comparative Properties: Free Base vs. Trifluoroacetic Acid Salt | ||
|---|---|---|
| Property | Free Base | TFA Salt |
| Molecular Formula | C6H6N4 | C8H7F3N4O2 |
| Molecular Weight | 134.14 g/mol | 248.16 g/mol |
| Water Solubility | Limited | Enhanced |
| Storage Stability | Moderate | Improved |
| Crystalline Properties | Variable | Consistent |
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.C2HF3O2/c7-5-4-9-10-3-1-2-8-6(5)10;3-2(4,5)1(6)7/h1-4H,7H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZWCZNMIHSYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)N=C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400764-19-3 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-3-amine, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid is a member of the pyrazolopyrimidines class of compounds. This class of compounds has been found to possess antitumor and antileukemia activity, indicating that their primary targets could be related to cancer cells.
Mode of Action
It is known that pyrazolopyrimidines can interact with their targets to induce changes that lead to their therapeutic effects. For instance, some pyrazolopyrimidines have been found to induce sleep and produce anxiolytic effects.
Biochemical Pathways
Given the reported antitumor and antileukemia activity of some pyrazolopyrimidines, it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Given the reported antitumor and antileukemia activity of some pyrazolopyrimidines, it can be inferred that this compound may induce cell death or inhibit cell proliferation in cancer cells.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with protein kinases, where the compound acts as an inhibitor. This inhibition is significant in regulating cell proliferation and apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to interact with nucleic acids, affecting gene expression and DNA replication processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathways. These pathways are critical for cell growth, differentiation, and survival. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, the compound can intercalate into DNA, affecting its structure and function. This interaction can result in changes in gene expression and the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis. These effects are consistent with the compound’s role as a kinase inhibitor and its impact on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and reduce inflammation without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion. These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also actively transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific cellular compartments. This distribution pattern is essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, it can be found in the cytoplasm, where it interacts with various signaling proteins and enzymes. These interactions are facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.
Biological Activity
Pyrazolo[1,5-a]pyrimidin-3-amine, particularly in its trifluoroacetic acid form, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been explored for its potential as an anticancer agent, an inhibitor of mycobacterial ATP synthase, and a selective inhibitor of FLT3-ITD mutations in acute myeloid leukemia (AML). This article presents an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Research indicates that certain derivatives exhibit significant growth inhibition in various cancer cell lines. For instance, a recent study screened a library of compounds against the MDA-MB-231 breast cancer cell line using the MTT assay. The results showed that while some derivatives displayed activity, others did not significantly inhibit cell growth compared to controls (see Table 1) .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidin-7-ols
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| 4a | 10 | 15 |
| 4b | 25 | 30 |
| 4c | 50 | 5 |
| Control | - | 0 |
Mycobacterial Inhibition
Pyrazolo[1,5-a]pyrimidines have also shown promise as inhibitors of Mycobacterium tuberculosis (M.tb). A study reported the synthesis of approximately 70 novel derivatives that were tested for their ability to inhibit mycobacterial ATP synthase. The most effective compounds demonstrated potent growth inhibition of M.tb in vitro and exhibited low toxicity towards human liver microsomes .
Table 2: Structure-Activity Relationships (SAR) for Mycobacterial Inhibition
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 7a | 0.5 | >100 |
| 7b | 0.2 | >150 |
| 7c | 0.8 | >80 |
FLT3-ITD Inhibition in AML
The compound has also been identified as a potent inhibitor of FLT3-ITD mutations associated with acute myeloid leukemia. Optimization studies revealed that specific derivatives had IC50 values as low as 0.4 nM against FLT3-ITD and effectively inhibited downstream signaling pathways in AML cells .
Table 3: FLT3-ITD Inhibition Potency
| Compound | IC50 (nM) | Effect on Quizartinib Resistance |
|---|---|---|
| 17 | 0.4 | Yes |
| 19 | 0.3 | Yes |
The mechanisms underlying the biological activities of pyrazolo[1,5-a]pyrimidines vary based on their structural modifications. For example, the anticancer effects are often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways . Similarly, the antitubercular activity is attributed to interference with ATP synthesis in mycobacterial cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Activity : A derivative was tested against a panel of cancer cell lines and showed selective cytotoxicity towards breast cancer cells while sparing normal cells.
- Tuberculosis Treatment : In animal models, certain derivatives demonstrated significant reductions in bacterial load and improved survival rates compared to untreated controls.
- AML Treatment : Clinical trials involving select FLT3 inhibitors derived from pyrazolo[1,5-a]pyrimidines reported promising preliminary results with manageable side effects.
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown promising results as anticancer agents. Research indicates that modifications in their structure can enhance selectivity and potency against specific cancer types. For instance, a study highlighted the development of PI3Kδ inhibitors based on pyrazolo[1,5-a]pyrimidine, which exhibited IC50 values as low as 18 nM, demonstrating significant anticancer potential . The structure-activity relationship (SAR) analysis revealed that specific amine substitutions at the C(2) position of the pyrazolo core are crucial for enhancing inhibitory activity against cancer cell lines.
Enzyme Inhibition
These compounds also act as selective inhibitors for various enzymes, including serine/threonine kinases. A notable example is their role as inhibitors of adaptor-associated kinase 1 (AAK1), which is involved in endocytosis processes critical for cellular function . The inhibition of AAK1 has implications for treating diseases related to dysfunctional endocytosis.
Neurological Applications
Pyrazolo[1,5-a]pyrimidines have been investigated for their psychopharmacological properties. Some derivatives are being explored as potential treatments for neurological disorders due to their ability to modulate neurotransmitter systems and exhibit lower toxicity profiles compared to traditional drugs .
Synthesis and Functionalization
The synthesis of pyrazolo[1,5-a]pyrimidin-3-amine can be achieved through various methodologies, allowing for structural diversity that enhances biological activity. Recent advancements include:
- One-Pot Synthesis : Researchers have developed scalable one-pot reactions that simplify the synthesis process while maintaining high yields .
- Functionalization Techniques : Post-synthetic modifications have been employed to introduce various substituents that can improve the pharmacological profile of these compounds .
Material Science Applications
Beyond medicinal uses, pyrazolo[1,5-a]pyrimidines are gaining attention in material science due to their unique photophysical properties. These compounds have been utilized as:
- Fluorophores : Their ability to emit fluorescence makes them suitable for applications in bioimaging and as biomarkers in cancer research .
- Solid-State Applications : Their capacity to form crystals with interesting conformational properties opens avenues for solid-state applications, potentially leading to advancements in electronic materials .
Case Studies and Research Findings
Comparison with Similar Compounds
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
- Structure : Features a trifluoromethyl (-CF3) group at C-7 and substituents at C-3 and C-3.
- Synthesis : Prepared via Suzuki–Miyaura cross-coupling (C-3 arylation) and nucleophilic aromatic substitution (SNAr, C-5 amination) .
- Activity: Trifluoromethylated analogues of Pim1 kinase inhibitors (e.g., compound 12) showed IC50 = 1.5 nM, outperforming non-fluorinated counterparts (IC50 = 18–27 nM) .
- Advantages : Enhanced metabolic stability and target affinity due to the electron-withdrawing -CF3 group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
- Structure : Fused triazole and pyrimidine rings, with substitutions at C-4.
- Synthesis : Fluorescent conjugates (e.g., Alexa Fluor 488 derivatives) synthesized via amide coupling or click chemistry .
- Activity: High affinity for adenosine A2A receptors, used as molecular probes in neurological research .
- Limitations : Complex synthesis and reduced solubility compared to simpler pyrazolo[1,5-a]pyrimidines.
Arylazopyrazolo[1,5-a]pyrimidines
- Structure : Azo-linked aromatic groups at C-3/C-5.
- Synthesis: Microwave-assisted cyclization with acrylonitriles or hydrazono esters .
- Activity : Dual functionality as disperse dyes and antimicrobial agents. Compounds exhibited antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
- Applications : Textile printing and antimicrobial coatings.
Key Structural-Activity Relationships (SAR)
Trifluoromethyl Groups : Enhance kinase inhibition (e.g., Pim1) by improving binding site interactions and metabolic resistance .
Morpholine Substitutents : Improve CNS penetration (e.g., compound 11j ) via increased lipophilicity and solubility .
Azo Linkages : Introduce chromophoric properties for dye applications and antibacterial activity via membrane disruption .
Preparation Methods
Multi-step Heterocycle Construction
A common approach begins with the synthesis of the pyrazolo[1,5-a]pyrimidine core via cyclization of suitable precursors such as 5-amino-3-methylpyrazole derivatives reacting with diethyl malonate under basic conditions. This initial step yields dihydroxy-heterocycles with high efficiency (around 89%). Subsequent chlorination with phosphorus oxychloride introduces reactive chlorine atoms at specific positions, facilitating further substitution reactions.
Nucleophilic Substitutions and Functionalization
The chlorinated intermediates undergo nucleophilic substitution with amines or heteroatoms, such as morpholine or benzimidazole derivatives, under mild conditions (room temperature or microwave-assisted reactions). These steps often employ potassium carbonate or other bases to promote substitution at the chlorinated sites, yielding compounds with high yields (up to 94%).
Amine and Acid Group Introduction
The amino group at position 3 is introduced through reductive amination or direct substitution reactions, frequently using sodium triacetoxyborohydride or similar reducing agents. For the incorporation of trifluoroacetic acid, the process involves hydrolysis of ester intermediates followed by coupling reactions with trifluoroacetic acid derivatives, or direct acid addition to reactive intermediates under controlled conditions.
Final Derivatization and Purification
The final compounds are purified via standard chromatographic techniques, including column chromatography and recrystallization, ensuring high purity suitable for biological evaluation.
Representative Preparation Data Table
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | Sodium borohydride, ethanol | Alcohol 2 | 99 | Ester reduction |
| 2 | Alcohol 2 | Dess–Martin periodinane | Aldehyde 3 | 46 | Oxidation step |
| 3 | Aldehyde 3 | Sodium triacetoxyborohydride, amines | Amino derivatives 4 , 10 | 63–84 | Reductive amination |
| 4 | Amino derivatives | Buchwald–Hartwig coupling, microwave irradiation | Final heterocyclic compounds 5–9 , 11–12 | 34–93 | Aromatic substitution |
| 5 | Compound 13 | Lithium hydroxide, hydrolysis | Acid 39 | 98 | Acid formation |
| 6 | Acid 39 | HATU, triethylamine | Amides 40–57 | 33–81 | Amide coupling |
(Note: The above table summarizes key steps from the synthesis pathways, with specific emphasis on yields and reagents)
Recent studies have demonstrated that modifications at the heterocyclic core and substituents significantly influence the biological activity of these compounds. For instance, the introduction of benzimidazole groups at position C(5) enhances PI3Kδ inhibitory activity, with certain derivatives exhibiting nanomolar potency. The synthetic flexibility allows for the fine-tuning of pharmacokinetic properties and selectivity profiles.
In particular, the use of palladium-catalyzed Buchwald–Hartwig reactions under microwave conditions has proven effective for rapid and high-yield synthesis of diverse derivatives. Moreover, the strategic incorporation of trifluoroacetic acid, either through direct coupling or post-synthetic modification, has been shown to improve compound stability and bioavailability.
Q & A
Basic Research: What are the common synthetic routes for pyrazolo[1,5-a]pyrimidin-3-amine derivatives, and how do reaction conditions influence yield?
Pyrazolo[1,5-a]pyrimidin-3-amine derivatives are typically synthesized via cyclization of 3-aminopyrazole precursors with 1,3-dicarbonyl equivalents or α,β-unsaturated nitriles/esters. For example, cyclocondensation under microwave-assisted or conventional heating (60–120°C) in solvents like DMF or ethanol yields the core scaffold . Trifluoroacetic acid (TFA) is often used in deprotection steps or as a counterion in salt formation. Yield optimization hinges on solvent polarity (e.g., DMF enhances nucleophilic substitution), catalysts (e.g., K₂CO₃ for alkylation), and temperature control to minimize side reactions .
Basic Research: What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidin-3-amine derivatives?
Key techniques include:
- NMR Spectroscopy : and NMR confirm regioselectivity and substituent positions. For example, the trifluoromethyl group in 2-(trifluoromethyl) derivatives shows distinct signals at δ −60 to −70 ppm .
- HRMS/LC-MS : Validates molecular weight and purity (>95%).
- X-ray Crystallography : Resolves ambiguous regiochemistry in fused heterocycles .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ in carboxamide derivatives) .
Basic Research: How is the biological activity of pyrazolo[1,5-a]pyrimidin-3-amine derivatives screened in preclinical studies?
Standard assays include:
- Enzyme Inhibition : Kinase (e.g., CDK9, Pim) or phosphatase inhibition measured via fluorescence polarization or radiometric assays .
- Anticancer Activity : Cell viability assays (MTT) against cancer lines (e.g., HeLa, MCF-7) at IC₅₀ values <10 μM for potent derivatives .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify target interaction (e.g., Kd values for adenosine receptors) .
Advanced Research: How can reaction conditions be optimized for regioselective synthesis of 5- or 7-substituted pyrazolo[1,5-a]pyrimidin-3-amine derivatives?
Regioselectivity is controlled by:
- Electrophile Symmetry : Symmetric 1,3-diketones favor single products, while unsymmetric reagents require directing groups (e.g., electron-withdrawing substituents at C5) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions for C7 functionalization .
- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole linkages .
Advanced Research: What strategies are employed to analyze structure-activity relationships (SAR) for trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?
SAR studies focus on:
- Substituent Effects : Trifluoromethyl at C2 enhances metabolic stability and target binding (e.g., 2-(CF₃) derivatives show 10-fold higher CDK2 inhibition vs. CH₃) .
- Scaffold Hybridization : Conjugation with carboxamide or pyridyl groups (e.g., 7-carboxamide derivatives in 13a–c ) improves solubility and selectivity .
- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electronic properties with IC₅₀ values .
Advanced Research: How are analytical challenges (e.g., tautomerism, impurity profiling) addressed for pyrazolo[1,5-a]pyrimidin-3-amine derivatives?
- Tautomerism : -HMBC NMR distinguishes between NH tautomers in DMSO-d₆ .
- Impurity Profiling : HPLC-PDA at 254 nm with C18 columns resolves byproducts (e.g., unreacted 3-aminopyrazole) .
- Counterion Analysis : Ion chromatography quantifies TFA content (0.1–1.0 eq.) in salts .
Advanced Research: How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
Discrepancies arise from:
- Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase assays) .
- Cellular Context : Differences in cell permeability (e.g., logP >3 enhances uptake) or efflux pump expression .
- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) identifies labile substituents (e.g., ester vs. amide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
